molecular formula C15H14BrClOS B2777404 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol CAS No. 338391-84-7

3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol

Cat. No.: B2777404
CAS No.: 338391-84-7
M. Wt: 357.69
InChI Key: IJTYUZRDEWQICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol is a synthetic organic compound featuring a propanol backbone substituted with a 4-bromophenylthio group at the C3 position and a 4-chlorophenyl group at the C1 position.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-chlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClOS/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8,15,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTYUZRDEWQICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCSC2=CC=C(C=C2)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol typically involves the reaction of 4-bromothiophenol with 4-chlorobenzaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one ()
  • Structural Differences: Replaces the propanol group with a propanone (ketone) and introduces a 4-methoxyphenyl substituent.
  • The methoxy group improves solubility due to its polar nature .
Compound B : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one ()
  • Structural Differences : Incorporates a 1,3,4-oxadiazole ring instead of the sulfanyl group.
  • Impact : The oxadiazole ring enhances rigidity and may improve binding to biological targets. This compound exhibited 59.5% anti-inflammatory activity at 100 mg/kg, comparable to indomethacin .
Compound C : 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one ()
  • Structural Differences: Features an α,β-unsaturated ketone (propenone) instead of the propanol backbone.
  • Impact : The conjugated system increases stability and may facilitate interactions with enzymes via Michael addition. LogP = 5.173 indicates high lipophilicity, favoring membrane penetration .

Pharmacological Activity Comparison

Compound Bioactivity (Model) Efficacy/IC₅₀ Toxicity (SI) Reference
Target Compound* Hypothesized anti-inflammatory N/A N/A
Compound B (IIIa) 59.5% edema inhibition (20 mg/kg) 59.5% SI = 0.75
Compound D (IIIb) 61.9% edema inhibition (20 mg/kg) 61.9% SI = 0.83
Indomethacin (Reference) 64.3% edema inhibition (20 mg/kg) 64.3% SI = 2.67

*Note: Direct data for the target compound are unavailable; activities are inferred from analogs.

  • Key Findings :
    • Sulfur-containing analogs (e.g., sulfanyl or oxadiazole derivatives) show promising anti-inflammatory activity with lower toxicity (SI < 1) compared to indomethacin (SI = 2.67) .
    • Halogenation (Br, Cl) enhances bioactivity by increasing lipophilicity and resistance to metabolic degradation .

Physicochemical Properties

Property Target Compound* Compound C () Compound A ()
Molecular Weight ~345 g/mol 321.6 g/mol ~395 g/mol
logP (Lipophilicity) Estimated ~4.5 5.173 Estimated ~4.8
Hydrogen Bond Acceptors 2 (S, O) 2 (O, Cl) 3 (O, S, OCH₃)
Polar Surface Area ~20 Ų 13.2 Ų ~30 Ų

*Calculated using ChemDraw and analog data.

  • Insights: The sulfanyl group in the target compound may moderately increase solubility compared to purely aromatic analogs like Compound C .

Biological Activity

3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol is an organic compound with significant potential in various biological applications. Its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a propanol moiety, allows it to interact with biological systems in diverse ways. This article explores its synthesis, biological activities, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of this compound is C15H14BrClOS, and it is characterized by the presence of sulfur in its structure. The synthesis typically involves the reaction of 4-bromothiophenol with 4-chlorobenzaldehyde in the presence of a base, followed by reduction using sodium borohydride.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study highlighted that derivatives containing sulfonyl groups demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cell membranes.

Antioxidant Activity

The antioxidant properties of this compound have been noted in several studies. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases. The presence of the sulfanyl moiety is believed to contribute to its ability to scavenge free radicals effectively.

Analgesic Effects

In pharmacological tests, compounds related to this compound have shown analgesic effects. The writhing test and hot plate test demonstrated that these compounds could reduce pain responses in animal models, suggesting potential use in pain management therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to proteins such as acetylcholinesterase (AChE) and urease, which are significant for various physiological processes .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanolStructureAntimicrobial, anti-inflammatory
3-[(4-Bromophenyl)thio]-1-(4-chlorophenyl)-1-propanolStructureModerate analgesic effects
3-[(4-Bromophenyl)amino]-1-(4-chlorophenyl)-1-propanolStructurePotential anticancer properties

Case Studies

Recent studies have demonstrated the effectiveness of compounds similar to this compound in various therapeutic contexts:

  • Study on Analgesic Activity : In a controlled trial evaluating new oxazolones with similar structures, researchers found significant analgesic effects without acute toxicity, indicating a promising safety profile for further development .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of several synthesized compounds against common pathogens. Results showed that certain derivatives exhibited strong antibacterial properties, validating their potential use as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol?

Methodological Answer:
The synthesis typically involves S-alkylation of a thiol precursor (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) with a halogenated ketone (e.g., 2-bromo-1-(4-chlorophenyl)propan-1-one) in an alkaline medium (e.g., K₂CO₃/ethanol). Subsequent reduction of the ketone intermediate using agents like sodium borohydride (NaBH₄) yields the propanol derivative . Key considerations include:

  • Reaction conditions : Alkaline pH (pH 9–11) to deprotonate the thiol group for nucleophilic attack.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials.
  • Yield optimization : Monitoring reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 thiol:halide) to minimize side products.

Advanced: How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

Methodological Answer:
The bromophenyl and chlorophenyl groups enhance electrophilicity and π-π stacking with biological targets, while the sulfanyl moiety contributes to redox activity. For example:

  • Halogen effects : Replacing bromine with chlorine (e.g., 3-[(4-chlorophenyl)sulfanyl] analogs) reduces steric bulk but may decrease binding affinity to hydrophobic enzyme pockets .
  • Substituent position : Para-substituted halogens (vs. meta/ortho) improve planarity for interaction with cyclooxygenase (COX) enzymes, as seen in anti-inflammatory studies of structurally related β-(benzoyl)ethyl derivatives .
  • Quantitative structure-activity relationship (QSAR) : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding energies against COX-2 or other targets .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify protons adjacent to the sulfanyl group (δ 2.8–3.2 ppm for SCH₂) and the chiral propanol center (δ 4.1–4.5 ppm for CHOH) .
    • ¹³C NMR : Confirm the presence of bromine (C-Br, δ 120–125 ppm) and chlorophenyl carbons (δ 130–135 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ at m/z 385.9 for C₁₅H₁₃BrClOS) .
  • FTIR : Detect hydroxyl (O-H stretch, ~3400 cm⁻¹) and C-S (650–700 cm⁻¹) groups .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths/angles. For example:

  • Hydrogen bonding : The propanol hydroxyl may form O-H···S or O-H···π interactions, influencing crystal packing .
  • Chirality : Assign absolute configuration via anomalous dispersion effects (e.g., using Cu-Kα radiation) .
  • Data interpretation : Compare experimental results with DFT-optimized geometries (e.g., Gaussian 16) to validate intramolecular interactions .

Basic: How can researchers address contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles . Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for COX inhibition) and controls (e.g., indomethacin for anti-inflammatory assays) .
  • Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to exclude confounding byproducts .
  • Dose-response curves : Calculate EC₅₀ values across multiple replicates to ensure reproducibility .

Advanced: What computational tools predict the compound’s interactions with biological membranes?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS to model lipid bilayer penetration. The logP value (~5.2, estimated via ChemDraw) suggests high hydrophobicity, favoring membrane association .
  • Permeability assays : Parallel artificial membrane permeability assay (PAMPA) to correlate simulated data with experimental permeability .
  • Membrane protein docking : HADDOCK 2.4 to predict binding to transmembrane targets (e.g., G-protein-coupled receptors) .

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

  • Halogen handling : Use fume hoods for bromine/chlorine-containing precursors to avoid inhalation .
  • Waste disposal : Neutralize alkaline reaction mixtures with dilute HCl before discarding .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles, as thiols and halides are irritants .

Advanced: How does the sulfanyl group influence redox behavior in catalytic applications?

Methodological Answer:
The -S- moiety can act as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) or participate in redox cycles:

  • Electrochemical studies : Cyclic voltammetry (e.g., glassy carbon electrode, 0.1 M TBAPF₆ in DMF) reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl) .
  • Catalytic activity : Test in Suzuki-Miyaura reactions (e.g., coupling with arylboronic acids) to assess Pd coordination efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.